N-(4-bromophenyl)-5-ethyl-2-furamide
Description
N-(4-Bromophenyl)-5-ethyl-2-furamide is a furan-based carboxamide derivative characterized by a 4-bromophenyl group attached to the amide nitrogen and a 5-ethyl substituent on the furan ring. The ethyl substituent at the 5-position of the furan ring distinguishes it from halogenated analogs, offering distinct electronic and steric properties that influence reactivity and biological interactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-5-ethylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-2-11-7-8-12(17-11)13(16)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCKPRHZCAVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects: Ethyl vs. Halogenated Furan Derivatives
- This analog may serve as an intermediate in pharmaceutical synthesis or materials science. Key Difference: The ethyl group in the target compound is electron-donating, enhancing lipophilicity (higher logP) compared to the bromo analog. This property could improve membrane permeability in biological systems.
- These compounds exhibit anti-hyperlipidemic activity, suggesting that alkyl substitutions on the furan ring may modulate metabolic interactions.
Comparison with Heteroaromatic Bromophenyl Amides
- N-(4-Bromophenyl)quinoline-2-carboxamide : The quinoline core provides a planar aromatic system, enabling π-π stacking interactions absent in furan-based analogs. Microwave-assisted synthesis of this compound achieved yields up to 85% under solvent-free conditions, highlighting efficiency advantages over traditional methods.
Pyridazin-3(2H)-one Derivatives :
- Compounds like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide act as FPR2 agonists, demonstrating receptor-specific activity. The furan-based target compound may lack the conformational rigidity required for such interactions but could be tailored for alternative targets.
Physicochemical Properties
- Lipophilicity : The 5-ethyl group increases logP compared to bromo or methyl analogs, favoring passive diffusion across biological membranes.
- Solubility : Polar solvents (e.g., DMF, chlorobenzene) are likely effective for synthesis and purification, as seen in microwave-assisted reactions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-bromophenyl)-5-ethyl-2-furamide?
Synthesis typically involves coupling reactions between substituted furan carbonyl chlorides and aromatic amines. For example, analogous compounds like N-(benzoylphenyl)-5-methyl-2-furamide derivatives are synthesized via:
Q. Example Synthesis Protocol
| Reagent/Condition | Role | Reference |
|---|---|---|
| 5-Ethylfuran-2-carbonyl chloride | Furan core activation | |
| 4-Bromoaniline | Aromatic amine coupling agent | |
| DMAP/DMF, 60°C | Catalytic amidation |
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray crystallography : Tools like SHELX and ORTEP-III enable precise determination of bond lengths, angles, and stereochemistry. For example, SHELXTL refines small-molecule structures with high-resolution data .
- Spectroscopy :
- NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm).
- IR : Validate carbonyl (C=O) stretches near 1680 cm⁻¹ and amide (N-H) bends at ~3300 cm⁻¹.
- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can kinetic parameters of reactions involving this compound be analyzed?
For thermal initiation studies (e.g., polymerization), monitor reaction rates under controlled conditions:
-
Experimental setup : Use differential scanning calorimetry (DSC) or gravimetric analysis at 80°C.
-
Rate determination : For analogous vanadium complexes, the initiation rate (Ri) follows:
This indicates monomer-dependent propagation steps and initiator dissociation mechanisms .
Q. Kinetic Data Example
| Parameter | Value | Reference |
|---|---|---|
| Activation energy (Eₐ) | ~85 kJ/mol | |
| Reaction order (monomer) | 1.8 |
Q. How can contradictory crystallographic or spectroscopic data be resolved?
- Structure validation : Use tools like PLATON (ADDSYM) to check for missed symmetry or twinning. For example, Acta Crystallographica Section E protocols ensure data consistency via R-factor convergence (<5%) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies in substituent effects .
Q. What strategies are used to assess biological interactions of this compound?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
- In vitro assays :
- Antimicrobial : MIC tests against S. aureus or E. coli.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).
- SAR analysis : Compare with analogs (e.g., 5-methyl vs. 5-ethyl substitutions) to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
